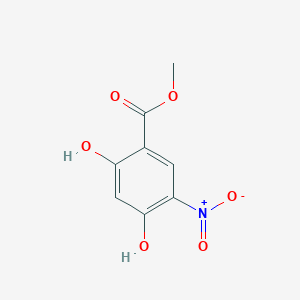

Methyl 2,4-dihydroxy-5-nitrobenzoate

Beschreibung

SMILES Comparisons

| Source | SMILES String |

|---|---|

| PubChem | COC(=O)C1=CC(=C(C=C1O)O)[N+](=O)[O-] |

| Sigma-Aldrich | COC(=O)C1=CC(=C(C=C1O)O)[N+](=O)[O-] |

| ChemScene | COC(=O)C1=CC(=C(C=C1O)O)[N+](=O)[O-] |

InChI Key Comparisons

| Source | InChI Key |

|---|---|

| PubChem | RTNOQYZDKMGQGE-UHFFFAOYSA-N |

| ChemIDplus | RTNOQYZDKMGQGE-UHFFFAOYSA-N |

These identifiers confirm structural unanimity across platforms. The InChI string InChI=1S/C8H7NO6/c1-15-8(12)4-2-5(9(13)14)7(11)3-6(4)10/h2-3,10-11H,1H3 is universally adopted, ensuring interoperability in cheminformatics workflows.

Functional Group Encoding

- Nitro group :

[N+](=O)[O-] - Methyl ester :

COC(=O) - Hydroxyl groups :

Oat positions 2 and 4

This consistency enables accurate virtual screening and QSAR modeling.

Tables and Data Sources

Table 1: Cross-Database Identifier Mapping

| Identifier Type | PubChem | ChemIDplus | Commercial Catalogs |

|---|---|---|---|

| CAS Number | 271261-71-3 | 271261-71-3 | 271261-71-3 |

| Registry Codes | DTXSID70471046 | Nikkaji J2.601.078K | MFCD10699564 |

Table 2: Structural Descriptor Consistency

| Descriptor | PubChem | ChemScene | Sigma-Aldrich |

|---|---|---|---|

| Molecular Weight | 213.14 g/mol | 213.14 g/mol | 213.15 g/mol |

| XLogP3 | 1.2 | Not reported | Not reported |

Eigenschaften

IUPAC Name |

methyl 2,4-dihydroxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6/c1-15-8(12)4-2-5(9(13)14)7(11)3-6(4)10/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNOQYZDKMGQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471046 | |

| Record name | Methyl 2,4-dihydroxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271261-71-3 | |

| Record name | Methyl 2,4-dihydroxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of 2,4-Dihydroxy-5-nitrobenzoic Acid

A common approach involves oxidation of 3,4-dihydroxy-5-nitrobenzaldehyde to the corresponding benzoic acid derivative. This can be achieved by using sodium chlorite as an oxidizing agent under mild conditions.

- Dissolve 3,4-dihydroxy-5-nitrobenzaldehyde and sodium dihydrogen phosphate in a mixed solvent system of water and dimethyl sulfoxide (DMSO).

- Add an aqueous solution of sodium chlorite dropwise over 90 minutes at ambient temperature.

- Stir the reaction mixture for an additional 30 minutes.

- Quench the reaction by pouring into aqueous sodium bicarbonate and dichloromethane.

- Acidify the aqueous layer with concentrated hydrochloric acid and extract the product with diethyl ether.

- Dry and concentrate to obtain 2,4-dihydroxy-5-nitrobenzoic acid as a yellow solid.

This oxidation method affords the acid in quantitative yield with high purity, suitable for subsequent esterification.

Esterification to Methyl 2,4-Dihydroxy-5-nitrobenzoate

The esterification of the 2,4-dihydroxy-5-nitrobenzoic acid to its methyl ester is typically carried out using methanol and an acid catalyst. Thionyl chloride is often employed to activate the acid and promote ester formation efficiently.

- Dissolve the 2,4-dihydroxy-5-nitrobenzoic acid in methanol.

- Add thionyl chloride dropwise at 0 °C to the solution.

- Reflux the reaction mixture for approximately 150 minutes.

- Concentrate the mixture under reduced pressure.

- Solidify the residue from water and dry under vacuum to yield this compound as a yellow solid.

- The yield is typically high (~87%).

The use of thionyl chloride as an esterification catalyst is preferred due to its efficiency and ability to drive the reaction to completion.

Alternative Esterification Methods

Esterification can also be performed using methanol in the presence of other acid catalysts such as concentrated sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion.

- The reaction temperature is maintained typically between 60–80 °C.

- Reflux time varies depending on scale and purity requirements.

- After completion, the reaction mixture is neutralized and the product is isolated by extraction or crystallization.

This method is widely used on both laboratory and industrial scales due to its simplicity and cost-effectiveness.

Industrial Considerations and Process Optimization

For large-scale production, continuous flow processes are employed to improve efficiency, yield, and reproducibility. Automated control of parameters such as temperature, pH, and reagent addition rates is critical.

- Use of polar aprotic solvents or solvent mixtures can optimize solubility and reaction rates.

- Careful control of nitration conditions (temperature between 0–40 °C, preferably 10–30 °C) minimizes by-product formation.

- Post-reaction purification involves precipitation by water dilution at elevated temperatures (85–100 °C) and filtration.

The industrial process aims for high purity this compound (>98%) with minimal isomeric impurities, facilitating downstream applications.

Summary Table of Preparation Methods

| Step | Method Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Oxidation of 3,4-dihydroxy-5-nitrobenzaldehyde to acid | Sodium chlorite, NaH2PO4, H2O/DMSO, ambient temp, 90 min addition + 30 min stirring | Quantitative | Mild, selective oxidation |

| 2 | Esterification with methanol using thionyl chloride | Methanol, SOCl2, 0 °C addition, reflux 150 min | ~87 | Efficient, high purity ester |

| 3 | Esterification with methanol and sulfuric acid catalyst | Methanol, H2SO4, reflux (60–80 °C), variable time | Variable | Classical acid catalysis |

| 4 | Industrial continuous flow esterification | Automated control, polar aprotic solvents, controlled temp and pH | High | Scalable, high purity product |

Research Findings and Analytical Data

Reaction Conditions Optimization:

- Nitration is best controlled at 10–30 °C to avoid over-nitration or side reactions.

- Esterification times and temperatures are optimized to maximize yield and minimize hydrolysis or decomposition.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,4-dihydroxy-5-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions

Major Products

Oxidation: Quinones

Reduction: Amino derivatives

Substitution: Halogenated or sulfonated derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 2,4-dihydroxy-5-nitrobenzoate has been studied for its potential therapeutic effects. Its structure features hydroxyl and nitro groups that contribute to biological activity.

- Antioxidant Properties : Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This is crucial in developing treatments for oxidative stress-related diseases .

- Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production. Studies have demonstrated that it can effectively reduce serum uric acid levels in hyperuricemic models, suggesting potential applications in treating gout and related conditions .

Agricultural Applications

The compound's biochemical properties also make it relevant in agriculture.

- Pesticidal Activity : Preliminary studies suggest that this compound may possess pesticidal properties. Its structural features allow it to interfere with metabolic processes in pests, providing a basis for developing new agrochemicals .

Analytical Chemistry

This compound serves as a useful reagent in analytical chemistry.

- Chromatographic Applications : The compound can be utilized as a standard in high-performance liquid chromatography (HPLC) for the quantification of similar compounds in complex mixtures. Its distinct spectral properties allow for precise detection and quantification .

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry highlighted the antioxidant capabilities of this compound analogs. The research employed various assays to measure the compound's ability to scavenge free radicals, demonstrating significant protective effects against oxidative damage .

Case Study 2: Xanthine Oxidase Inhibition

In a controlled experiment involving hyperuricemic mice, this compound was administered at varying doses. Results indicated a dose-dependent reduction in serum uric acid levels comparable to allopurinol, a standard treatment for gout. This positions the compound as a potential alternative or adjunct therapy for managing hyperuricemia .

Wirkmechanismus

The mechanism of action of Methyl 2,4-dihydroxy-5-nitrobenzoate involves its interaction with biological molecules through its hydroxyl and nitro groups. These functional groups can form hydrogen bonds and participate in redox reactions, affecting various molecular targets and pathways. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with enzymes and proteins, potentially inhibiting their activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares Methyl 2,4-dihydroxy-5-nitrobenzoate (Compound A) with four structurally related compounds based on functional groups, similarity scores, and key properties inferred from available

| Compound Name | CAS Number | Similarity Score | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| This compound | 271261-71-3 | Reference (1.00) | 2,4-dihydroxy, 5-nitro, methyl ester | High polarity, hydrogen bonding capacity, moderate acidity (pKa ~2-4 for hydroxyls) |

| 6-Hydroxy-5-nitronicotinic acid | 6635-31-0 | 0.80 | 6-hydroxy, 5-nitro, pyridine ring | Increased acidity (pyridine N enhances deprotonation), lower solubility in non-polar solvents |

| 4-Hydroxy-3-nitropyridin-2(1H)-one | 89282-12-2 | 0.75 | 4-hydroxy, 3-nitro, lactam | Planar lactam ring, strong intramolecular H-bonds, potential for tautomerism |

| Methyl 2,4-difluoro-5-nitrobenzoate | 395645-41-7 | N/A | 2,4-difluoro, 5-nitro, methyl ester | Higher lipophilicity (fluorine substituents), reduced hydrogen bonding capacity |

| Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate | N/A | N/A | 2,4-dihydroxy, 5-nitrobenzamido, methyl ester | Extended conjugation, enhanced biological activity due to amide linkage |

Notes:

- Similarity Scores (from ) reflect structural overlap with Compound A, with pyridine derivatives showing moderate similarity due to aromatic systems and nitro/hydroxy groups.

- Functional Group Impact : Fluorine substitution (e.g., in Methyl 2,4-difluoro-5-nitrobenzoate) reduces polarity and hydrogen bonding compared to hydroxyl groups, altering solubility and reactivity .

- Biological Relevance : Derivatives like Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate exhibit enhanced bioactivity due to the nitrobenzamido group, which facilitates interactions with biological targets .

Biologische Aktivität

Methyl 2,4-dihydroxy-5-nitrobenzoate, also known as a derivative of benzoic acid, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two hydroxyl groups and one nitro group on the benzene ring. This unique arrangement contributes to its biological activity. The compound's molecular formula is with a molecular weight of 197.17 g/mol.

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. The compound's ability to donate electrons is primarily attributed to the hydroxyl groups on the benzene ring, which stabilize free radicals through resonance stabilization.

2. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. Studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes and interference with metabolic pathways.

3. Neuroprotective Effects

In model organisms such as Caenorhabditis elegans, this compound has been observed to provide neuroprotection against dopaminergic neuronal death induced by neurotoxic agents like MPP+. This effect is significant for potential applications in treating neurodegenerative diseases such as Parkinson's disease .

The biological activities of this compound can be attributed to several mechanisms:

- Redox Reactions : The nitro and hydroxyl groups participate in redox reactions that influence cellular processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial effects.

- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, potentially disrupting their integrity and function.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antioxidant Study : A study highlighted that the compound significantly reduced levels of malondialdehyde (MDA), a marker of oxidative stress, in treated cells compared to control groups .

- Antimicrobial Efficacy : In vitro tests revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Neuroprotection in C. elegans : Treatment with this compound improved food-sensing performance in worms exposed to neurotoxic agents by up to 93.7% compared to untreated controls .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Methyl 3,4-Dihydroxy-5-Nitrobenzoic Acid | Moderate | High | Low |

| Methyl 4,5-Dihydroxy-2-Nitrobenzoate | High | Moderate | Moderate |

Q & A

Q. What are the optimal synthetic routes for Methyl 2,4-dihydroxy-5-nitrobenzoate, and how can reaction conditions be optimized to maximize yield?

Methodological Answer: The synthesis typically involves nitration and esterification steps. For example, a modified protocol analogous to the preparation of methyl-4-nitrobenzoate ( ) can be adapted:

Nitration : Introduce the nitro group at the 5-position of a dihydroxybenzoic acid precursor using a nitrating agent (e.g., HNO₃/H₂SO₄).

Esterification : React the nitro-substituted acid with methanol in the presence of a catalytic acid (e.g., concentrated H₂SO₄) under reflux (4–6 hours).

Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/petroleum ether (1:2) to track reaction progress.

Purification : Extract the product with dichloromethane, neutralize residual acid with NaHCO₃, and recrystallize from ethanol.

Key Parameters :

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structurally similar derivatives?

Methodological Answer:

- ¹H NMR :

- Hydroxyl protons (2- and 4-OH) appear as broad singlets (~δ 10–12 ppm) due to hydrogen bonding.

- Nitro group deshields adjacent protons, shifting aromatic signals downfield (e.g., H-6 at δ ~8.5 ppm).

- IR :

- Strong absorption bands at ~1680 cm⁻¹ (ester C=O) and ~1520/1340 cm⁻¹ (asymmetric/symmetric NO₂ stretching).

- Hydroxyl O-H stretches appear as broad peaks at ~3200–3500 cm⁻¹.

Validation : Compare with crystallographic data (e.g., bond lengths in ) to confirm substituent positions .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystal packing of this compound derivatives?

Methodological Answer: Hydrogen bonding networks can be analyzed via X-ray crystallography and graph-set analysis ( ):

Crystallography : Resolve O-H···O and N-O···H interactions using SHELXL ().

Graph-Set Analysis : Classify motifs (e.g., R₂²(8) rings from 2-OH and 4-OH interactions).

Impact on Stability : Strong intramolecular H-bonds (e.g., 2-OH···O-nitro) may reduce solubility, while intermolecular bonds enhance crystal rigidity.

Example : In Methyl 2,6-dihydroxy-3-nitrobenzoate (), O-H···O=C interactions dominate packing, with bond lengths of 1.228–1.322 Å .

Q. How can conflicting spectroscopic and crystallographic data for nitro-substituted benzoates be resolved?

Methodological Answer:

Cross-Validation :

- Use SC-XRD (Single-Crystal X-ray Diffraction) to confirm substituent positions (e.g., nitro at C-5 vs. C-3).

- Compare experimental NMR shifts with DFT-calculated chemical shifts.

Dynamic Effects :

- Tautomerism or rotational barriers (e.g., nitro group rotation) may cause NMR signal splitting. Variable-temperature NMR can resolve this.

Case Study : For Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate (), crystallography confirmed the nitrobenzamido group’s orientation, resolving ambiguity in NOESY spectra .

Q. What strategies mitigate decomposition during the synthesis or storage of this compound?

Methodological Answer:

Storage :

- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.

- Use amber vials to avoid nitro group photodegradation.

Synthesis :

- Avoid prolonged heating during esterification; use microwave-assisted synthesis for faster reaction times.

- Add radical inhibitors (e.g., BHT) to suppress nitro group reduction.

Stability Data : Related nitrobenzoates () show decomposition above 150°C, necessitating low-temperature storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.